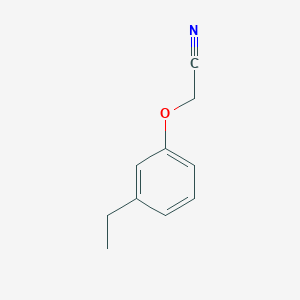

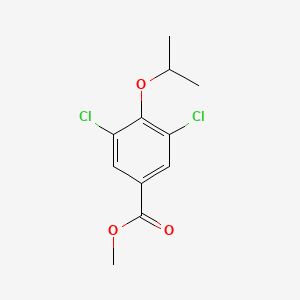

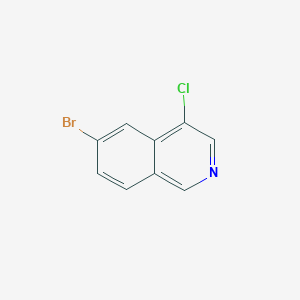

![molecular formula C26H28ClNO3 B6324915 (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole CAS No. 945864-47-1](/img/structure/B6324915.png)

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The Fischer Indole Synthesis is a well-known method for the synthesis of indoles. This process involves the conversion of aryl hydrazones to indoles and requires elevated temperatures and the addition of Brønsted or Lewis acids .Molecular Structure Analysis

Indole is one of the most popular heterocyclic scaffolds in nature. The intriguing and challenging molecular architectures of polycyclic, naturally occurring indolyl compounds constitute a continuous stimulus for development in organic synthesis .Chemical Reactions Analysis

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The Fischer Indole Synthesis, a method that converts aryl hydrazones to indoles, is one such reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of indole-based compounds can vary greatly depending on the specific compound. Indoles are generally solid at room temperature and have a strong, unpleasant odor .科学研究应用

Multicomponent Reactions

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions allow for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This results in new heterocycles with chemical and biomedical relevance .

Pharmaceutical Applications

Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties . These include antiviral, antitumor, analgesic, and other therapeutic activities . Over the past few decades, the FDA has approved over 40 indole-containing drugs for the treatment of various clinical conditions .

Synthesis of Carbazoles

Indoles can be used as a template for the synthesis of carbazoles . This process involves transition-metal catalyzed C–H functionalization, metal-free cyclization, three-component reaction, and electrophilic iodocyclizations .

Biological Activities

Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . They have been used in the development of drugs with excellent pharmacokinetic and pharmacological effects .

Development of New Drugs

The development of indole-related drugs has attracted significant attention from medicinal chemists . This is due to the wide range of pharmacological properties that these compounds possess .

Design of Polycyclic Structures

Indoles have been used in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This has led to the creation of promising new heterocycles with chemical and biomedical relevance .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOVHCHSWKXMQF-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

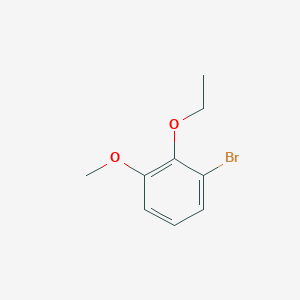

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

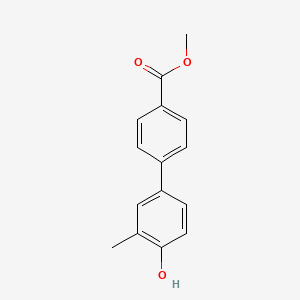

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)